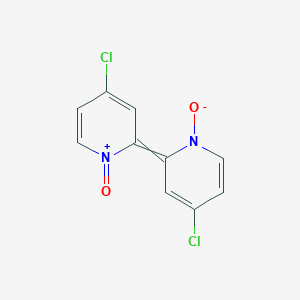

4,4'-Dichloro-2,2'-bipyridine N,N'-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4,4’-Dichloro-2,2’-bipyridine N,N’-dioxide” is a chemical compound with the molecular formula C10H6Cl2N2O2 . It is a derivative of 4,4’-Dichloro-2,2’-bipyridine, which has the molecular formula C10H6Cl2N2 .

Molecular Structure Analysis

The molecular structure of “4,4’-Dichloro-2,2’-bipyridine N,N’-dioxide” consists of 10 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms . The average mass of the molecule is 225.074 Da .Aplicaciones Científicas De Investigación

Catalysis in Carbon Dioxide Reduction

4,4'-Dichloro-2,2'-bipyridine N,N'-dioxide has been employed in catalytic studies related to carbon dioxide reduction. For example, a study by Smieja and Kubiak (2010) demonstrated that certain Re(bipy)(CO)3Cl complexes, including variants with 4,4'-dichloro-2,2'-bipyridine, exhibit improved catalytic activity for the reduction of carbon dioxide to carbon monoxide (Smieja & Kubiak, 2010).

Molecular Adduct Formation

The compound has also been investigated for its ability to form molecular adducts. A study by Arora, Talwelkar, and Pedireddi (2009) reported on the formation of molecular adducts of 4,4'-bipyridine N,N'-dioxide with various acids, demonstrating its potential in creating diverse molecular structures (Arora, Talwelkar, & Pedireddi, 2009).

Construction of Metal Coordination Networks

Long, Blake, Champness, and Schröder (2000) explored the use of 4,4'-bipyridine N,N'-dioxide in constructing metal coordination networks. Their research demonstrated its ability to engage in multiple binding modes, including M-L coordination bonds and hydrogen bonding, which is crucial in crystal engineering (Long et al., 2000).

Chemoenzymatic Synthesis

In the field of organic chemistry, this compound has been used in chemoenzymatic synthesis. Boyd et al. (2010) utilized it in the synthesis of chiral 2,2'-bipyridine ligands and their N,N'-dioxide derivatives for applications in asymmetric aminolysis of epoxides and asymmetric allylation of aldehydes (Boyd et al., 2010).

Catalysis in Asymmetric Reactions

The compound's derivatives have been used in catalysis for asymmetric chemical reactions. Bednářová et al. (2018) developed new axially chiral bipyridine N,N'-dioxides, employing them as catalysts in enantioselective allylation and aldol reactions, highlighting their significance in stereochemical control in organic synthesis (Bednářová et al., 2018).

Coordination Frameworks

The utility of 4,4'-bipyridine N,N'-dioxide in forming metal-ligand coordination frameworks was also researched by Long et al. (2000). They reported on coordination frameworks involving lanthanide elements, which demonstrate potential applications in materials science (Long et al., 2000).

Safety and Hazards

While specific safety and hazard information for “4,4’-Dichloro-2,2’-bipyridine N,N’-dioxide” is not available, it’s important to note that similar compounds can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Dust can form an explosive mixture with air, and thermal decomposition can lead to the release of irritating gases and vapors .

Propiedades

IUPAC Name |

4-chloro-2-(4-chloro-1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-7-1-3-13(15)9(5-7)10-6-8(12)2-4-14(10)16/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRWLTCAPVOCMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C2C=C(C=C[N+]2=O)Cl)C=C1Cl)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00722659 |

Source

|

| Record name | 4-Chloro-2-(4-chloro-1-oxopyridin-1-ium-2(1H)-ylidene)pyridin-1(2H)-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00722659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84175-08-6 |

Source

|

| Record name | 4-Chloro-2-(4-chloro-1-oxopyridin-1-ium-2(1H)-ylidene)pyridin-1(2H)-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00722659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![17-Isocyanato-18-nitro-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene](/img/structure/B3287158.png)

![3-(3-Fluorophenyl)-5-(methylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3287188.png)

![8-Bromo-6-phenylimidazo[1,2-a]pyrazine hydrobromide](/img/structure/B3287193.png)